5-Sulfoisophthalic acid

Beschreibung

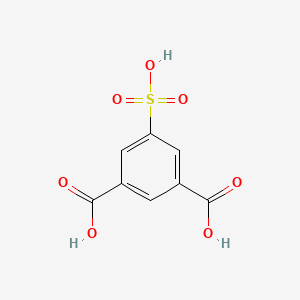

5-Sulfoisophthalic acid (C₈H₆O₇S) is an aromatic dicarboxylic acid derivative containing two carboxyl (-COOH) groups and one sulfonic acid (-SO₃H) group at the 1,3,5-positions of the benzene ring. This unique structure enables diverse applications, including:

- Coordination Polymers: Its carboxyl and sulfonate groups act as versatile ligands for metal ions, forming stable coordination polymers with luminescent and catalytic properties .

- Polymer Chemistry: As a comonomer in polyesters, it enhances dyeability through sulfonate groups that bind cationic dyes .

- Catalysis: Uncoordinated sulfonate groups in porous coordination polymers (PCPs) catalyze fructose dehydration to 5-hydroxymethylfurfural (HMF) .

- Material Science: Doped into polypyrrole/multiwalled carbon nanotube composites, it improves electrical conductivity (up to 52 S/cm) and electromagnetic interference shielding (-108 dB in X-band) .

Eigenschaften

IUPAC Name |

5-sulfobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARJPEPCULYFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045064 | |

| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22326-31-4, 46728-71-6 | |

| Record name | Sulfoisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046728716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-SULFOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826FR8A3IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 °C | |

| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-sulfoisophthalic acid typically involves the sulfonation of isophthalic acid. This process can be carried out using different sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually performed under controlled temperature conditions to avoid over-sulfonation and degradation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:

Sulfonation: Isophthalic acid is reacted with sulfur trioxide or chlorosulfonic acid at elevated temperatures.

Neutralization: The resulting sulfonic acid is neutralized with a base such as sodium hydroxide to form the sodium salt of this compound.

Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound

Analyse Chemischer Reaktionen

Metal Salt Formation

HSIPA reacts with metal cations to form stable salts, critical for industrial polymer applications. The general reaction involves sulfonation followed by cation exchange:

Key Reactions and Products

Critical Factors

-

Sulfate Content : Elevated sulfate (e.g., >1 wt% in LiSIPA) degrades polymer quality .

-

Solvent Ratio : Acetic acid/water mixtures (0:1 to 1:0) optimize metal salt purity .

Coordination Complex Formation

HSIPA’s sulfonate and carboxylate groups act as polydentate ligands, forming supramolecular architectures with transition metals:

Notable Complexes

Synthetic Insights

-

pH Sensitivity : Cd(II) complexes exhibit structural variability at pH 2.5–6.0, whereas Co(II)/Ni(II) systems are pH-independent .

-

Secondary Interactions : Hydrogen bonding (O–H···O, 2.6–2.8 Å) and π-π stacking (3.4–3.7 Å) stabilize supramolecular networks .

Role in Metal-Organic Frameworks (MOFs)

HSIPA derivatives functionalize zirconium-based MOFs for enhanced adsorption and catalytic properties:

Industrial Process Considerations

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

5-Sulfoisophthalic acid plays a crucial role in the synthesis of biodegradable polymers. It is copolymerized with other monomers to produce polyesters that exhibit enhanced hydrolysis and biodegradability. These polyesters can be processed at higher temperatures compared to traditional polymers, making them suitable for various applications, including packaging and agricultural films .

Table 1: Properties of Polyesters Copolymerized with this compound

| Property | Value |

|---|---|

| Hydrolysis Rate | High |

| Biodegradability | Excellent |

| Processing Temperature | Higher than traditional polyesters |

Catalysis

The compound serves as an effective catalyst in several chemical reactions. It has been utilized in the synthesis of esters from carboxylic acids and alcohols, as well as in the esterification of cellulose for biofuel production. Additionally, this compound forms stable complexes with metal ions, enhancing its utility as a chelating agent in catalytic processes and wastewater treatment applications.

Table 2: Catalytic Applications of this compound

| Reaction Type | Application |

|---|---|

| Esterification | Biofuels production |

| Metal Ion Chelation | Wastewater treatment |

Materials Science

In materials science, this compound is investigated for its ability to disperse and stabilize various materials. It is used as a dispersant in the preparation of conductive polymer composites, which are essential for electronic applications. Research is ongoing into its potential for developing materials with specific properties such as flame retardancy and water resistance .

Pharmaceutical and Agricultural Applications

The sodium salt of this compound has been identified as a critical intermediate in the synthesis of pharmaceuticals and pesticides. Its multifunctional groups allow it to participate in various chemical transformations necessary for drug development .

Case Study: Synthesis of Sodium Salt of this compound

- The preparation involves solvent screening to identify optimal conditions for crystallization.

- Characterization techniques such as powder X-ray diffraction and Fourier transform infrared spectroscopy are utilized to confirm the structure and purity of the product .

Environmental Applications

The compound's chelating properties are exploited in environmental science to remove metal ions from contaminated water sources. This application is particularly relevant in developing sustainable methods for wastewater treatment.

Wirkmechanismus

The mechanism of action of 5-sulfoisophthalic acid involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can exhibit unique properties such as catalytic activity, luminescence, and magnetic behavior. The sulfonic acid group enhances the solubility and reactivity of the compound, making it a versatile intermediate in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

5-Fluoroisophthalic Acid (C₈H₅FO₄)

Structural Differences : Replaces the sulfonate group in 5-sulfoisophthalic acid with a fluorine atom.

- Coordination Chemistry : Lacks sulfonate’s ionic character, limiting its utility in water-soluble polymers. Primarily used in drug synthesis and organic intermediates .

- Electronic Effects : The electron-withdrawing fluorine enhances thermal stability in polyesters but reduces solubility compared to sulfonate-containing analogs.

5-Hydroxyisophthalic Acid (C₈H₆O₅)

Structural Differences : Contains a hydroxyl (-OH) group instead of sulfonate.

Terephthalic Acid (TPA, C₈H₆O₄)

Structural Differences : Lacks sulfonate and has carboxyl groups at the 1,4-positions.

4-Sulfobenzoic Acid (SBA, C₇H₆O₅S)

Structural Differences : Contains one carboxyl and one sulfonate group at the 1,4-positions.

5-Sulfosalicylic Acid (C₇H₆O₆S)

Structural Differences : Replaces one carboxyl group in this compound with a hydroxyl group.

- Acidity : Stronger acidity (pKa ~0.6) due to hydroxyl-sulfonate synergy, making it useful in protein precipitation and analytical chemistry .

- Polymer Utility : Less common in polyesters due to reduced thermal stability compared to this compound.

Key Research Findings

Enzymatic Hydrolysis of Copolyesters

Copolyesters incorporating this compound exhibit pH-dependent hydrolysis:

Catalytic Performance in PCPs

- Glucose-to-HMF Conversion : this compound-based PCPs achieve bifunctional catalysis—Lewis acid sites (Sn⁴⁺) isomerize glucose to fructose, while uncoordinated sulfonate groups dehydrate fructose to HMF .

- Comparison with Imidazole Ligands : Sulfonate groups outperform imidazole in Brønsted acidity, enabling higher HMF yields (78% vs. 62%) .

Luminescent Properties

Coordination polymers with this compound and 4-phenylpyridine exhibit strong blue fluorescence (λem = 450 nm), attributed to ligand-to-metal charge transfer. This property is absent in analogs like terephthalic acid due to weaker electron delocalization .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Table 2: Enzymatic Hydrolysis Rates of Copolyesters

| Copolyester Composition | Hydrolysis Rate (48 hours) | Hydrolysis Rate (120 hours) |

|---|---|---|

| 2,5-FDCA + this compound | 65% | 78% |

| 2,5-FDCA (no sulfonate) | 50% | 85% |

Biologische Aktivität

5-Sulfoisophthalic acid (5-SSIPA) is a sulfonated derivative of isophthalic acid that has garnered interest in various fields, including pharmaceuticals, materials science, and environmental applications. This article explores the biological activity of 5-SSIPA, focusing on its chemical properties, applications, and recent research findings.

This compound is characterized by the presence of a sulfonate group, which enhances its solubility in water and contributes to its reactivity. The synthesis typically involves the sulfonation of isophthalic acid using oleum under controlled conditions to yield 5-SSIPA. This compound can form various metal salts, such as sodium, potassium, and manganese salts, which are useful in different applications .

Biological Applications

Pharmaceuticals and Pesticides

5-SSIPA serves as an important intermediate in the synthesis of pharmaceuticals and pesticides. Its ability to form stable complexes with metal ions enhances its utility in drug formulations and agricultural chemicals . Research indicates that modifications of 5-SSIPA can lead to improved efficacy in these applications.

Polyester Production

The compound is also utilized in producing biodegradable polyesters. These polymers are designed to degrade more readily than traditional plastics, making them suitable for environmentally friendly applications. The incorporation of 5-SSIPA into polyester chains has been shown to facilitate hydrolysis and biodegradation processes .

Research Findings

Recent studies have focused on the characterization and biological activity of 5-SSIPA and its derivatives:

-

Polymorphism and Solvate Behavior

A study identified new polymorphs and solvates of 5-SSIPA sodium salt (5-SSIPA) through solvent screening. These findings highlight the compound's complex crystal structure and its implications for stability and reactivity in biological systems . -

Biodegradability Studies

Research has demonstrated that polyesters copolymerized with 5-SSIPA exhibit enhanced biodegradability compared to conventional polymers. The presence of sulfonate groups facilitates microbial attack, leading to faster degradation rates in composting environments . -

Metal-Organic Frameworks (MOFs)

The incorporation of 5-SSIPA into zirconium-based metal-organic frameworks (MOFs) has been explored for potential applications in catalysis and gas storage. The modified MOFs exhibit unique properties due to the defect-inducing nature of 5-SSIPA, which can enhance their performance in various chemical reactions .

Case Study 1: Biodegradable Polyesters

A comparative study analyzed the degradation rates of polyesters containing varying concentrations of 5-SSIPA. Results indicated that increasing levels of 5-SSIPA accelerated hydrolysis under both aerobic and anaerobic conditions, suggesting a promising avenue for developing eco-friendly materials.

| Polyester Composition | Degradation Rate (Days) | Microbial Activity |

|---|---|---|

| Control (No 5-SSIPA) | 120 | Low |

| 10% 5-SSIPA | 90 | Moderate |

| 20% 5-SSIPA | 60 | High |

Case Study 2: Metal Complexes in Drug Delivery

Research on metal complexes formed with 5-SSIPA showed enhanced solubility and stability for drug delivery systems. These complexes demonstrated improved bioavailability in vitro compared to traditional formulations.

| Metal Ion | Complex Stability (pH) | Drug Release (%) |

|---|---|---|

| Sodium | pH 7 | 75 |

| Manganese | pH 7 | 85 |

| Cobalt | pH 7 | 70 |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-sulfoisophthalic acid (5-SIP), and how do reaction conditions influence yield and purity?

- Methodological Answer : 5-SIP is synthesized via sulfonation of isophthalic acid using concentrated sulfuric acid or oleum. Alternative routes include sodium salt formation from 5-sulfobenzoic acid derivatives. Key factors include temperature control (80–120°C), reaction time (6–12 hours), and stoichiometric ratios of sulfonating agents. Post-synthesis purification involves recrystallization from aqueous ethanol to achieve >92% purity. Characterization via elemental analysis, NMR (<sup>1</sup>H/<sup>13</sup>C), and FT-IR confirms sulfonic acid group incorporation .

Q. Which analytical techniques are critical for characterizing 5-SIP and its derivatives?

- Methodological Answer : Essential techniques include:

- X-ray diffraction (XRD) : Determines crystal structure and coordination modes in metal-organic frameworks (MOFs) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles (e.g., melting point: 373–375°C) .

- Spectroscopy : <sup>1</sup>H NMR (D2O, δ 8.3–8.5 ppm for aromatic protons) and FT-IR (S=O stretching at 1040 cm<sup>−1</sup>) confirm functional groups .

- Elemental analysis : Validates stoichiometry (C8H5NaO7S, MW 268.18) .

Advanced Research Questions

Q. How can 5-SIP be utilized to design coordination polymers with tailored porosity and functionality?

- Methodological Answer : 5-SIP’s bifunctional groups (–SO3H and –COOH) enable diverse coordination modes. For example:

- pH-dependent assembly : At pH 4–6, –SO3H remains protonated, favoring carboxylate-metal coordination (e.g., Pb<sup>II</sup> or Co<sup>II</sup> tetranuclear units) .

- Ligand ratios : Combining 5-SIP with neutral ligands (e.g., 2,2'-bipyridine) creates 3D frameworks with tunable pore sizes (4–12 Å) for gas adsorption .

- Structural validation : Single-crystal XRD (monoclinic P21/n space group) and BET surface area analysis confirm topology and porosity .

Q. What strategies resolve contradictions in reported catalytic activities of 5-SIP-based MOFs?

- Methodological Answer : Discrepancies often arise from synthetic variables:

- Metal ion selection : Lanthanide contraction (e.g., La<sup>III</sup> vs. Lu<sup>III</sup>) alters framework dimensionality (1D→3D) and active site accessibility .

- Post-synthetic modifications : Sulfonic acid groups can be functionalized with amines to enhance Brønsted acidity for catalysis. Activity comparisons require standardized protocols (e.g., turnover frequency in ester hydrolysis) .

- Control experiments : Replicate synthesis under inert atmospheres to rule out oxidation byproducts .

Q. How do microbial pathways degrade 5-SIP, and what analytical methods track these processes?

- Methodological Answer : Ochrobactrum anthropi S9 desulfurizes 5-SIP via enzymatic cleavage, producing 5-hydroxyisophthalic acid. Key steps include:

- Bioreactor setup : Aerobic conditions, pH 7.0, 30°C, with 5-SIP as the sole sulfur source .

- Metabolite tracking : HPLC-MS monitors sulfonate removal (retention time shift from 12.3 to 9.8 min) and hydroxylation .

- Enzyme isolation : SDS-PAGE and kinetic assays identify sulfonate lyases responsible for C–S bond cleavage .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding 5-SIP’s coordination behavior in acidic vs. neutral media?

- Resolution : At pH < 3, –SO3H protonation reduces ligand flexibility, favoring carboxylate-dominated coordination. At pH 5–7, deprotonated –SO3<sup>−</sup> participates in bridging modes, altering metal-ligand ratios. Comparative studies using potentiometric titration and EXAFS spectroscopy clarify protonation-dependent binding .

Experimental Design Considerations

Q. What precautions are necessary when handling 5-SIP in aqueous solutions for MOF synthesis?

- Guidelines :

- Storage : Keep anhydrous to prevent hydrolysis of sulfonic groups; store at 4°C in amber vials .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .

- Waste disposal : Neutralize acidic byproducts with NaOH before disposal to comply with EPA regulations .

Advanced Methodological Resources

Q. How can computational modeling predict 5-SIP’s supramolecular assembly prior to synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.